molecular formula C7H5ClO2S B3426686 3-Chloro-5-mercaptobenzoic acid CAS No. 53985-47-0

3-Chloro-5-mercaptobenzoic acid

Cat. No. B3426686
CAS RN: 53985-47-0
M. Wt: 188.63 g/mol
InChI Key: CJQLUVQZOYJZQX-UHFFFAOYSA-N
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Description

3-Chloro-5-mercaptobenzoic acid is an organic compound that is a derivative of benzoic acid. It has a chlorine atom and a mercapto group attached to the benzene ring . It is a white to light yellow crystal powder .

Scientific Research Applications

Coordination Chemistry and Nanoparticle Synthesis

Mercaptobenzoic acid derivatives, including 3-mercaptobenzoic acid, are known for their versatile coordination chemistry. They can bind to metal ions in various modes, which is crucial for synthesizing complex coordination compounds. These compounds have been used to protect metallic nanoparticles, such as gold and silver, due to the strong affinity of the thiol group (-SH) for metal surfaces. This application is significant in the field of nanotechnology, where nanoparticles are used in catalysis, electronic devices, and biomedical applications (E. Tiekink & W. Henderson, 2017).

Analytical Chemistry Applications

In analytical chemistry, 4-mercaptobenzoic acid has been utilized as a matrix for mass spectrometry analysis. This application underscores the potential of mercaptobenzoic acid derivatives in enhancing signal intensity and reproducibility in the detection of metals. Such capabilities are instrumental in the rapid screening and sensitive determination of trace metals in environmental samples (Qianqian Sun et al., 2021).

Surface Chemistry and Sensor Development

The adsorption behavior of mercaptobenzoic acid on metal surfaces has been extensively studied using techniques like Surface-Enhanced Raman Scattering (SERS). These studies reveal how the mercaptobenzoic acid molecules interact with metal surfaces, offering insights into the development of sensitive surface-based sensors for chemical detection. Such research is foundational in creating devices that can detect trace amounts of chemicals, pollutants, or biological markers with high sensitivity and specificity (C. Ho & Szetsen Lee, 2015).

Material Science and Catalysis

Mercaptobenzoic acid derivatives have also been explored for their potential in material science, particularly in modifying the surface properties of nanoparticles. These modifications can impact the catalytic activity, stability, and selectivity of nanoparticle catalysts. The thiol groups in these compounds facilitate the attachment to metal surfaces, allowing for the creation of hybrid materials with tailored properties for specific catalytic processes (Shuangmei Zhu et al., 2015).

properties

IUPAC Name

3-chloro-5-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQLUVQZOYJZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303987
Record name 3-Chloro-5-mercaptobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53985-47-0
Record name 3-Chloro-5-mercaptobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53985-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-mercaptobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-sulfanylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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